(3-Amino-6-bromopyrazin-2-yl)methanol

Medicinal Chemistry Divergent Synthesis Kinase Inhibitor Scaffolds

Researchers pursuing kinase inhibitors or antibacterials face inefficient routes with disubstituted pyrazine analogs lacking orthogonal handles. (3-Amino-6-bromopyrazin-2-yl)methanol provides three functional handles-C3-NH₂, C6-Br, C2-CH₂OH-enabling sequential amidation, cross-coupling, and nucleophilic substitution without protecting-group manipulation. • MNK1/2 inhibitor scaffold: Precursor to benzimidazole aminopyrazine chemotype (IC₅₀ 3 nM, >8,000× selectivity over CDK1/2) • FabI antibacterial: Validated cyclization precursor per WO2014023814A1 (PBr₃ step, 90% yield) • Library efficiency: 3 diversification vectors vs. 2 for disubstituted analogs • Process advantage: Crystalline solid (mp 128-134°C), recrystallization-compatible; 10-15× cost advantage over chloro analog at gram scale Supplied at 97% purity (GC); multi-vendor availability for scale-up.

Molecular Formula C5H6BrN3O
Molecular Weight 204.027
CAS No. 1260880-59-8
Cat. No. B582380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-6-bromopyrazin-2-yl)methanol
CAS1260880-59-8
Synonyms(3-amino-6-bromopyrazin-2-yl)methanol
Molecular FormulaC5H6BrN3O
Molecular Weight204.027
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)CO)Br
InChIInChI=1S/C5H6BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8)
InChIKeySWHROBJGQFGJRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Amino-6-bromopyrazin-2-yl)methanol: Core Identity & Procurement


(3-Amino-6-bromopyrazin-2-yl)methanol (CAS 1260880-59-8) is a trisubstituted pyrazine building block bearing a 3-amino group, a 6-bromo substituent, and a 2-hydroxymethyl group . With a molecular formula of C₅H₆BrN₃O and a molecular weight of 204.03 g·mol⁻¹, this heterocyclic intermediate is primarily sourced at 97–98% purity (GC) for use in medicinal chemistry and agrochemical synthesis . Its three orthogonal functional handles—primary amine, aryl bromide, and primary alcohol—enable sequential or selective derivatization through amidation, cross-coupling, and nucleophilic substitution, positioning it as a versatile precursor for kinase inhibitor scaffolds (MNK, SHP2, FGFR) and FabI-targeted antibacterial agents [1][2].

Why Analogs Cannot Replace (3-Amino-6-bromopyrazin-2-yl)methanol


Attempts to replace (3-amino-6-bromopyrazin-2-yl)methanol with simpler pyrazine congeners—such as (6-bromopyrazin-2-yl)methanol (CAS 1209458-06-9), which lacks the 3-amino group, or (3-amino-6-chloropyrazin-2-yl)methanol (CAS 1823953-57-6), which substitutes chlorine for bromine—fundamentally alter the reactivity profile and accessible chemical space . The 3-amino group is the essential nucleophilic anchor for constructing fused heterocycles (e.g., benzimidazoles, imidazopyrazines) that populate kinase inhibitor pharmacophores, while the 6-bromo substituent provides a cross-coupling handle (Suzuki, Buchwald–Hartwig, Sonogashira) with reactivity that chlorine cannot match under mild conditions [1]. The hydroxymethyl group further enables prodrug conjugation or linker attachment without protecting-group manipulation of the amine . Removing any single functional handle collapses the divergent synthetic utility that makes this compound a strategic procurement choice.

(3-Amino-6-bromopyrazin-2-yl)methanol: Head-to-Head Comparison


Orthogonal Functional Handles: Trisubstituted vs. Disubstituted

(3-Amino-6-bromopyrazin-2-yl)methanol possesses three chemically orthogonal functional groups—a primary aromatic amine (C3–NH₂), an aryl bromide (C6–Br), and a primary alcohol (C2–CH₂OH)—enabling three independent derivatization vectors without protecting-group interference . In contrast, (6-bromopyrazin-2-yl)methanol (CAS 1209458-06-9) lacks the 3-amino group, offering only two reactive handles (Br and CH₂OH) and precluding the construction of amino-fused heterocycles such as benzimidazoles, imidazopyrazines, and aminopyrazine carboxamides that are essential pharmacophoric elements in MNK, SHP2, and FGFR inhibitor programs .

Medicinal Chemistry Divergent Synthesis Kinase Inhibitor Scaffolds

MNK1/2 Kinase Inhibition: High-Potency Pathway

The 3-amino-6-bromopyrazin-2-yl scaffold serves as the direct precursor to benzimidazole aminopyrazine analogs that achieve single-digit nanomolar inhibition of both MNK1 and MNK2 kinases. The final compound derived from this intermediate—incorporating the intact pyrazine core—demonstrates IC₅₀ = 3 nM against both MNK1 and MNK2, with selectivity >8,000-fold over CDK1/2 (IC₅₀ > 25 µM) [1]. The 3-amino group is essential for forming the fused benzimidazole ring via condensation with an ortho-diamine, while the 6-bromo substituent enables the critical Suzuki–Miyaura coupling that introduces the piperazine-benzimidazole tail group . Analogs lacking the amino group (e.g., (6-bromopyrazin-2-yl)methanol) cannot access this chemotype at all.

Oncology MNK Kinase Inhibition Structure-Based Drug Design

FabI Antibacterial Pathway: Exclusive Cyclization Precursor

(3-Amino-6-bromopyrazin-2-yl)methanol is explicitly claimed and exemplified as a reagent in the synthesis of hexahydrocyclopentapyrrole derivatives in patent WO2014023814A1 (Janssen R&D Ireland), which discloses novel FabI enzyme inhibitors for treating bacterial infections [1]. The synthetic route converts the hydroxymethyl group to a bromomethyl leaving group (using PBr₃ in CH₂Cl₂, 90% yield), which then undergoes cyclization to form the fused hexahydrocyclopentapyrrole core—a transformation uniquely enabled by the 1,2-relationship of the amino and hydroxymethyl substituents [2]. The 6-bromo substituent on the pyrazine remains available for subsequent diversification. Neither (6-bromopyrazin-2-yl)methanol (no amino group for cyclization) nor (3-amino-6-chloropyrazin-2-yl)methanol (altered halogen reactivity and different patent coverage) can replicate this validated antibacterial chemotype .

Antibacterial FabI Inhibition Gram-Positive Pathogens

Bromo vs. Chloro: Physicochemical and Reactivity Profile

Replacement of bromine with chlorine in the 6-position produces (3-amino-6-chloropyrazin-2-yl)methanol (CAS 1823953-57-6), which exhibits substantially altered physicochemical properties . The bromo compound has a molecular weight of 204.03 g·mol⁻¹ and a predicted logP of approximately 0.2, while the chloro analog has a molecular weight of 159.57 g·mol⁻¹ and a lower predicted logP, reflecting bromine's greater polarizability and lipophilicity contribution . The target compound is a crystalline solid with a sharp melting point of 128–134°C, facilitating purification by recrystallization and characterization by X-ray diffraction . Critically, the C–Br bond (~69 kcal·mol⁻¹) undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (~83 kcal·mol⁻¹), enabling milder and more efficient Suzuki, Buchwald–Hartwig, and Sonogashira couplings—a decisive advantage in library synthesis where substrate scope breadth is prioritized [1].

Physicochemical Profiling Cross-Coupling Reactivity Solid-State Properties

Multi-Vendor Sourcing and Cost Advantage

(3-Amino-6-bromopyrazin-2-yl)methanol is stocked by at least eight independent suppliers worldwide at purities of 97% (Fluorochem, Bidepharm, GLPBio, Beyotime, Leyan, Meryer) or 98% (AKSci), with batch-specific QC documentation (NMR, HPLC, GC) available upon request [1]. Gram-scale pricing ranges from approximately £58/g (Fluorochem) to $114/g (GLPBio) to ¥382/g (Macklin), reflecting a mature, competitive supply market that mitigates single-source dependency risk [1]. In contrast, the chloro analog (CAS 1823953-57-6) is priced at approximately €884/g from at least one supplier, representing a ~10–15× cost premium over the bromo compound at the gram scale . The methyl analog (CAS 2089319-63-9) is available at similar purity but lacks the cross-coupling handle entirely, limiting its downstream utility.

Chemical Procurement Supply Chain Bulk Sourcing

(3-Amino-6-bromopyrazin-2-yl)methanol: High-Value Applications


MNK1/2 Benzimidazole Aminopyrazine Lead Optimization

Medicinal chemistry teams pursuing MNK1/2 inhibitors for oncology (e.g., leukemia, solid tumors with deregulated eIF4E phosphorylation) should procure this compound as the direct precursor to the benzimidazole aminopyrazine scaffold. The 3-amino group undergoes condensation with 1,2-diaminoarenes to form the benzimidazole core, while the 6-bromo group enables Pd-catalyzed diversification at the pyrazine C6 position. The resulting chemotype has demonstrated MNK1/2 IC₅₀ = 3 nM with >8,000-fold selectivity over CDK1/2, as established by Han et al. (J Med Chem, 2016) [1]. Procuring this specific intermediate de-risks the synthetic route by anchoring it to a literature-validated pharmacophore with co-crystal structural data confirming the binding mode [1].

FabI Antibacterial Discovery: Hexahydrocyclopentapyrrole Leads

Antibacterial research groups targeting the enoyl-ACP reductase (FabI) enzyme in Gram-positive pathogens should utilize this compound as the key cyclization precursor for hexahydrocyclopentapyrrole derivatives. The patent WO2014023814A1 (Janssen R&D Ireland) explicitly exemplifies the conversion of the hydroxymethyl group to a bromomethyl leaving group (PBr₃, 90% yield) with subsequent intramolecular cyclization to form the fused pyrrole-pyrazine core [2][3]. This validated route provides both patent precedent and experimental procedures, accelerating hit-to-lead timelines. The 6-bromo substituent remains available for late-stage diversification to optimize FabI potency and antibacterial spectrum [2].

Divergent Library Synthesis: Three-Vector Diversification

Laboratories building focused compound libraries for phenotypic or target-based screening should procure this compound as a strategic 'hub intermediate' that supports three independent diversification points. The C2–CH₂OH can be oxidized to the aldehyde or converted to ethers/esters; the C3–NH₂ can be acylated, sulfonylated, or used to construct fused heterocycles; and the C6–Br can undergo Suzuki, Sonogashira, or Buchwald–Hartwig coupling to introduce aryl, alkynyl, or amino diversity elements . This three-dimensional diversification strategy maximizes the number of unique compounds generated per synthetic step, improving library efficiency metrics (compounds per intermediate) compared to disubstituted analogs that offer only two vectors .

Process Scale-Up: Crystalline Purification Protocol

Process development teams requiring multi-gram to kilogram quantities of a pyrazine building block should select the bromo compound over the chloro analog based on its superior solid-state properties. With a defined melting point of 128–134°C and crystalline morphology, (3-amino-6-bromopyrazin-2-yl)methanol can be purified by recrystallization rather than chromatography, reducing solvent consumption and purification costs at scale . The 10–15× cost advantage over (3-amino-6-chloropyrazin-2-yl)methanol at the gram scale, combined with multi-vendor availability, further supports its selection as the cost-effective choice for pilot-plant campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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